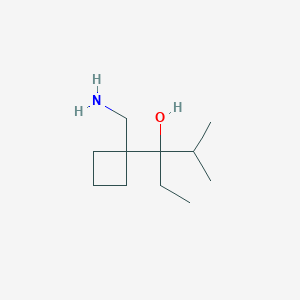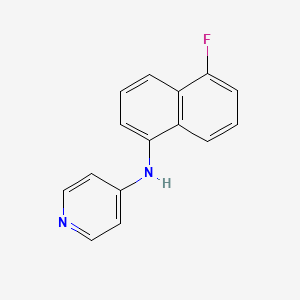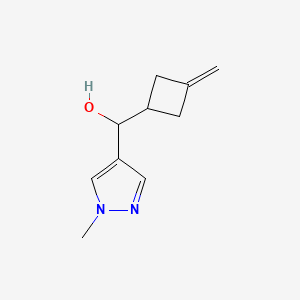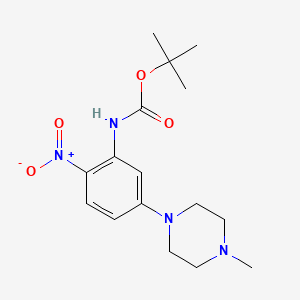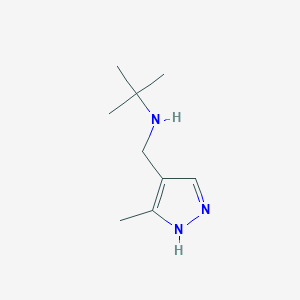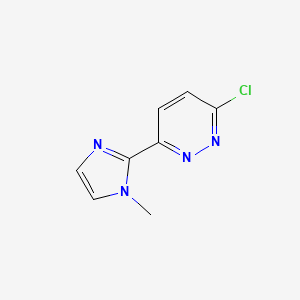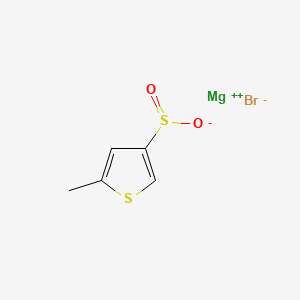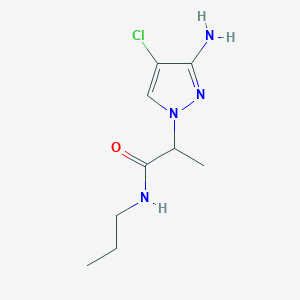![molecular formula C9H15N3Si B13487528 1-methyl-3-[2-(trimethylsilyl)ethynyl]-1H-pyrazol-5-amine](/img/structure/B13487528.png)
1-methyl-3-[2-(trimethylsilyl)ethynyl]-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-3-[2-(trimethylsilyl)ethynyl]-1H-pyrazol-5-amine is an organic compound that features a pyrazole ring substituted with a methyl group, a trimethylsilyl-ethynyl group, and an amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-[2-(trimethylsilyl)ethynyl]-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Trimethylsilyl-Ethynyl Group: The trimethylsilyl-ethynyl group can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Methylation and Amination:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
1-methyl-3-[2-(trimethylsilyl)ethynyl]-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles (e.g., amines, alcohols) are commonly employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups.
科学的研究の応用
1-methyl-3-[2-(trimethylsilyl)ethynyl]-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It may be used in the production of specialty chemicals, materials science, and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of 1-methyl-3-[2-(trimethylsilyl)ethynyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylsilyl-ethynyl group can enhance the compound’s stability and reactivity, allowing it to effectively participate in various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1-methyl-3-[2-(trimethylsilyl)ethynyl]-1H-pyrazole: Lacks the amine group but shares the core structure.
3-[2-(trimethylsilyl)ethynyl]-1H-pyrazol-5-amine: Lacks the methyl group but retains the amine and trimethylsilyl-ethynyl groups.
1-methyl-3-ethynyl-1H-pyrazol-5-amine: Lacks the trimethylsilyl group but includes the ethynyl group.
Uniqueness
1-methyl-3-[2-(trimethylsilyl)ethynyl]-1H-pyrazol-5-amine is unique due to the presence of both the trimethylsilyl-ethynyl group and the amine group on the pyrazole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
分子式 |
C9H15N3Si |
|---|---|
分子量 |
193.32 g/mol |
IUPAC名 |
2-methyl-5-(2-trimethylsilylethynyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H15N3Si/c1-12-9(10)7-8(11-12)5-6-13(2,3)4/h7H,10H2,1-4H3 |
InChIキー |
JTYSSFIDDBCKJK-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC(=N1)C#C[Si](C)(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Benzo[b]thiophen-3-ylmethoxy)azetidine](/img/structure/B13487448.png)
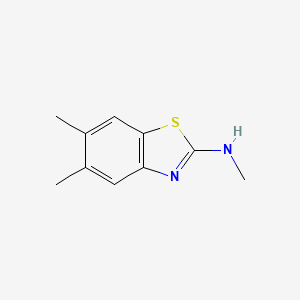
![3-(2,5-Dimethylphenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13487458.png)
